![molecular formula C7H9N3O2 B1386200 2-Methoxynicotinohydrazide CAS No. 89853-72-5](/img/structure/B1386200.png)
2-Methoxynicotinohydrazide
Overview
Description
2-Methoxynicotinohydrazide (2-MNH) is a compound of interest to the scientific community due to its potential applications in research and development. This compound is of particular interest due to its ability to act as a substrate for enzymes and its ability to form covalent bonds with other molecules. 2-MNH has been studied in a variety of contexts, including its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
2-Methoxynicotinohydrazide has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent for the synthesis of organic compounds, and as a ligand for metal complexes. Additionally, 2-Methoxynicotinohydrazide has been used in the development of fluorescent probes for the detection of biologically relevant molecules.
Mechanism of Action
2-Methoxynicotinohydrazide acts as a substrate for enzymes, forming covalent bonds with the enzyme's active site. This covalent bond allows the enzyme to catalyze the reaction of the substrate, leading to the formation of a product. Additionally, 2-Methoxynicotinohydrazide can form covalent bonds with other molecules, allowing it to act as a ligand for metal complexes.
Biochemical and Physiological Effects
2-Methoxynicotinohydrazide has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Methoxynicotinohydrazide can inhibit the activity of certain enzymes, including cytochrome P450 and xanthine oxidase. Additionally, 2-Methoxynicotinohydrazide has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
2-Methoxynicotinohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, 2-Methoxynicotinohydrazide can be used as a substrate for enzyme-catalyzed reactions and as a ligand for metal complexes. However, there are some limitations to using 2-Methoxynicotinohydrazide in laboratory experiments. For example, 2-Methoxynicotinohydrazide can be toxic in high concentrations, and it can react with other molecules in the reaction mixture, leading to the formation of unwanted by-products.
Future Directions
There are several potential future directions for research on 2-Methoxynicotinohydrazide. One potential direction is to further explore its potential biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug development. Additionally, further research could be done to explore its potential applications in the development of fluorescent probes for the detection of biologically relevant molecules. Finally, further research could be done to explore its potential uses as a ligand for metal complexes.
properties
IUPAC Name |
2-methoxypyridine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7-5(6(11)10-8)3-2-4-9-7/h2-4H,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNBRVFIIQPEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655773 | |
Record name | 2-Methoxypyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxynicotinohydrazide | |
CAS RN |
89853-72-5 | |
Record name | 2-Methoxy-3-pyridinecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89853-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxypyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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